Nmk-TD-100

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

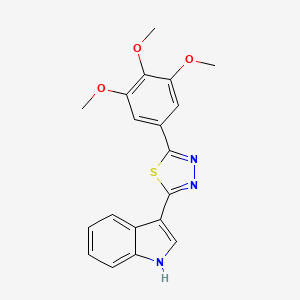

Molecular Formula |

C19H17N3O3S |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole |

InChI |

InChI=1S/C19H17N3O3S/c1-23-15-8-11(9-16(24-2)17(15)25-3)18-21-22-19(26-18)13-10-20-14-7-5-4-6-12(13)14/h4-10,20H,1-3H3 |

InChI Key |

SNKXDUJDVVZRCS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(S2)C3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling NMK-TD-100: A Novel Microtubule Disruptor for Cancer Therapy

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of NMK-TD-100

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel synthetic small molecule identified as a potent microtubule modulating agent with significant anti-proliferative activity. This document provides an in-depth overview of the discovery and biological characterization of this compound, a promising candidate for cancer chemotherapy. It details its inhibitory effects on tubulin polymerization, its impact on the cell cycle, and its pro-apoptotic signaling pathway in cancer cells. This guide consolidates the available quantitative data, experimental protocols, and visual representations of its mechanism and experimental evaluation.

Discovery and Synthesis

This compound, a 5-(3-indolyl)-2-substituted-1,3,4-thiadiazole, was identified through the screening of a library of synthetic thiadiazole derivatives for their growth inhibitory effects on cancer cells[1]. Its chemical structure is distinct from many established microtubule inhibitors, presenting a novel scaffold for anti-cancer drug development.

Chemical Structure:

-

IUPAC Name: Not available in the searched resources.

-

Molecular Formula: C₁₉H₁₇N₃O₃S[3]

-

Molecular Weight: 367.42 g/mol [3]

The synthesis of this compound involves a multi-step process typical for the generation of substituted 1,3,4-thiadiazole heterocycles. While the specific synthetic route for this compound is not detailed in the provided search results, the general synthesis of similar 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles serves as a reference for its chemical synthesis.

Mechanism of Action: Microtubule Destabilization

This compound exerts its anti-cancer effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

Inhibition of Tubulin Polymerization

This compound directly interacts with tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules. This activity was confirmed through in vitro tubulin polymerization assays, which demonstrated a concentration-dependent inhibition of tubulin assembly in the presence of this compound.

Binding to the Colchicine Site

Fluorescence spectroscopic studies and molecular modeling have indicated that this compound binds to tubulin at or near the colchicine-binding site. This binding is rapid and disrupts the normal process of microtubule formation. The binding stoichiometry of this compound to tubulin is 1:1, with a dissociation constant of approximately 1 µM.

Cellular Effects and Anti-Proliferative Activity

The disruption of microtubule dynamics by this compound leads to a cascade of cellular events, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Cell Cycle Arrest at G2/M Phase

Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest is a direct consequence of the disruption of the mitotic spindle, which is composed of microtubules and is essential for chromosome segregation during mitosis. Immunofluorescence studies have shown a significant depolymerization of both interphase and spindle microtubules in HeLa cells upon treatment with this compound.

Induction of Apoptosis

Following mitotic arrest, this compound induces programmed cell death (apoptosis) in cancer cells. This is characterized by a decline in mitochondrial membrane potential and the activation of apoptotic pathways. Western blot analysis has shown changes in the expression of pro- and anti-apoptotic proteins, such as p53, Bax, Bcl-2, and procaspase 3, in HeLa cells treated with this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on the available research.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Treatment Duration (h) |

| HeLa | Cervical Carcinoma | 1.42 ± 0.11 | 48 |

Data from

Table 2: Biochemical Activity of this compound

| Parameter | Value (µM) |

| Tubulin Polymerization Inhibition IC₅₀ | 17.5 ± 0.35 |

| Dissociation Constant (Kd) for Tubulin Binding | ~1 |

Data from

Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: HeLa cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound for 48 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.

Tubulin Polymerization Assay

-

Reaction Mixture: Purified tubulin is mixed with different concentrations of this compound in a polymerization buffer.

-

Initiation: The polymerization reaction is initiated by the addition of GTP and incubation at 37°C.

-

Monitoring: The increase in turbidity due to microtubule formation is monitored by measuring the light scattering at 350 nm in a spectrophotometer.

-

Data Analysis: The rate and extent of polymerization are determined, and the IC₅₀ for inhibition is calculated.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: HeLa cells are treated with this compound for 36 hours.

-

Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in annexin-binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for this compound Evaluation

References

Early In-Vitro Efficacy of NMK-TD-100: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early in-vitro studies of NMK-TD-100, a novel synthetic 5-(3-indolyl)-2-substituted-1,3,4-thiadiazole derivative. The data presented herein elucidates its mechanism of action as a potent microtubule modulating agent with significant anti-proliferative and apoptotic effects in cancer cells.

Quantitative Analysis of Cytotoxicity

This compound has demonstrated significant cytotoxic effects against human cervical carcinoma (HeLa) cells, while exhibiting lower toxicity towards normal human peripheral blood mononuclear cells (PBMCs). The primary assays used to quantify this activity were the MTT assay and the colony formation assay.

Table 1: Cytotoxicity of this compound in HeLa and PBMC Cells (48h Treatment)

| Cell Line | Concentration (µM) | Cell Viability (%) | Percentage of Cell Death | IC50 (µM) |

| HeLa | 0 | 100 | - | 1.42 ± 0.11[1][2][3] |

| 1 | ~80 | - | ||

| 2.5 | ~50 | - | ||

| 5 | ~30 | - | ||

| 10 | ~20 | - | ||

| 25 | ~15 | - | ||

| 50 | ~10 | - | ||

| 100 | ~5 | - | ||

| PBMC | 0 | - | 0 | > 100 |

| 25 | - | ~5 | ||

| 50 | - | ~10 | ||

| 100 | - | ~15 |

Table 2: Effect of this compound on HeLa Cell Colony Formation (48h Treatment)

| Concentration (µM) | Colony Formation (% of Control) |

| 0 | 100 |

| 1 | ~75 |

| 2.5 | ~40 |

| 5 | ~15 |

| 10 | ~5 |

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on HeLa and PBMC cells.

Methodology:

-

HeLa cells were seeded in 96-well plates and cultured for 24 hours.

-

Cells were then treated with varying concentrations of this compound (0-100 µM) and incubated for 48 hours.

-

Following treatment, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals were dissolved in DMSO.

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the control (untreated cells).

-

For PBMCs, freshly isolated cells were treated with this compound for 48 hours, and cell death was assessed.

Colony Formation Assay

Objective: To assess the long-term proliferative potential of HeLa cells after treatment with this compound.

Methodology:

-

HeLa cells were seeded in six-well plates at a density of 1,000 cells per well.

-

Cells were treated with this compound (0-10 µM) for 48 hours.

-

The medium containing this compound was replaced with fresh medium.

-

Cells were cultured for an additional 10 days to allow for colony formation.

-

Colonies were fixed with methanol and stained with 0.5% crystal violet.

-

The number of colonies was quantified by dissolving the stained cells in Sorenson's buffer and measuring the optical density at 550 nm.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle progression of HeLa cells.

Methodology:

-

HeLa cells were treated with this compound (0-5 µM) for 24 hours.

-

Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Fixed cells were washed and resuspended in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).

-

The DNA content of the cells was analyzed by flow cytometry.

-

The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle was determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in HeLa cells by this compound.

Methodology:

-

HeLa cells were treated with this compound (0-10 µM) for 36 hours.

-

Cells were harvested and washed with cold PBS.

-

Cells were resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

-

The mixture was incubated in the dark for 15 minutes at room temperature.

-

The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Core Mechanism of Action: Microtubule Destabilization and Apoptosis Induction

This compound exerts its anti-cancer effects by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in mitosis.

Tubulin Binding and Polymerization Inhibition

In-vitro studies have shown that this compound directly binds to tubulin, the protein subunit of microtubules.[1] It has an IC50 value of 17.5 ± 0.35 µM for the inhibition of tubulin polymerization in a cell-free system. This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a net depolymerization of the microtubule network.

Cell Cycle Arrest at G2/M Phase

The disruption of the mitotic spindle, a structure composed of microtubules, prevents proper chromosome segregation during mitosis. This triggers the spindle assembly checkpoint, leading to a cell cycle arrest at the G2/M phase. Flow cytometry analysis of this compound-treated HeLa cells showed a significant increase in the percentage of cells in the G2/M phase.

Induction of the Mitochondrial Apoptotic Pathway

Prolonged arrest at the G2/M phase ultimately leads to the induction of apoptosis, or programmed cell death. This compound was found to induce apoptosis through the intrinsic mitochondrial pathway. This is characterized by a decline in the mitochondrial membrane potential and is regulated by the Bcl-2 family of proteins. Western blot analysis revealed that this compound treatment leads to an upregulation of the pro-apoptotic proteins p53 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, leading to the execution of apoptosis.

Visualizations

Caption: Experimental workflows for cytotoxicity assessment of this compound.

References

- 1. This compound, a Novel Microtubule Modulating Agent, Blocks Mitosis and Induces Apoptosis in HeLa Cells by Binding to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel microtubule modulating agent, blocks mitosis and induces apoptosis in HeLa cells by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pharmacological Profile of NMK-TD-100: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMK-TD-100, a novel synthetic 5-(3-indolyl)-2-substituted-1,3,4-thiadiazole, has emerged as a potent microtubule modulating agent with significant anti-proliferative activity. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols utilized for its characterization. The primary mode of action of this compound involves its direct interaction with tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent induction of apoptosis through a mitochondria-mediated pathway. Furthermore, evidence suggests the involvement of the AMPK/S6K signaling cascade in its cytotoxic effects. This guide is intended to serve as a technical resource for researchers in oncology and drug development, providing the foundational data and methodologies for further investigation of this compound and related compounds.

Core Pharmacological Data

The pharmacological effects of this compound have been quantified through various in vitro assays, establishing its potency as an anti-cancer agent. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line/System | Value | Reference |

| IC50 (Cell Viability) | HeLa (Human Cervical Carcinoma) | 1.42 ± 0.11 µM (48h) | [1][2] |

| PBMC (Human Peripheral Blood Mononuclear Cells) | 50 ± 2.66 µM (48h) | [1] | |

| IC50 (Tubulin Polymerization) | Purified Tubulin | 17.5 ± 0.35 µM | [1] |

Table 2: Tubulin Binding Affinity of this compound

| Parameter | Method | Value | Reference |

| Dissociation Constant (Kd) | Fluorescence Spectroscopy | ~1 µM | |

| Stoichiometry of Binding | Fluorescence Spectroscopy | 1:1 (this compound:Tubulin) |

Mechanism of Action

This compound exerts its anti-proliferative effects primarily by targeting the microtubule cytoskeleton. The binding of this compound to tubulin disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, most notably, mitotic spindle formation. This disruption leads to a cascade of cellular events culminating in apoptosis.

Microtubule Disruption and Mitotic Arrest

This compound binds directly to the colchicine-binding site on β-tubulin. This interaction inhibits tubulin polymerization, leading to a significant depolymerization of both interphase and spindle microtubules. The compromised microtubule dynamics result in the arrest of the cell cycle in the G2/M phase, preventing cell division and proliferation.

Induction of Apoptosis via the Mitochondrial Pathway

The mitotic arrest triggered by this compound subsequently initiates the intrinsic pathway of apoptosis. This is characterized by a decline in the mitochondrial membrane potential (ΔΨm), a key event in the early stages of apoptosis. The loss of ΔΨm is associated with changes in the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family, ultimately leading to the activation of caspases and programmed cell death.

Involvement of the AMPK/S6K Signaling Pathway

Cellular stress induced by microtubule disruption and mitochondrial dysfunction can lead to the activation of the AMP-activated protein kinase (AMPK) pathway. While the precise upstream activators in the context of this compound treatment are not fully elucidated, AMPK activation is a known cellular response to metabolic stress and ATP depletion. Activated AMPK can, in turn, downregulate protein synthesis and cell growth by inhibiting the mTORC1 pathway, of which S6 kinase (S6K) is a downstream effector.

Signaling and Experimental Workflow Diagrams

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.

Diagram 1: Proposed Signaling Pathway of this compound

Caption: Proposed signaling cascade of this compound in cancer cells.

Diagram 2: Experimental Workflow for Assessing this compound Efficacy

Caption: General experimental workflow for characterizing this compound.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature for the characterization of this compound and similar compounds.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 104 cells/mL (100 µL per well) and incubate overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) in duplicate or triplicate and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., 12 µM) in a polymerization buffer (e.g., 1 mM MgSO4, 1 mM EGTA, and 1.0 M monosodium glutamate, pH 6.8).

-

Compound Addition: Add varying concentrations of this compound (e.g., 0-50 µM) to the reaction mixtures.

-

Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM and immediately incubating at 37°C.

-

Monitoring Polymerization: Monitor the increase in light scattering at 350 nm over time using a spectrophotometer.

-

Data Analysis: Determine the rate and extent of polymerization for each concentration of this compound and calculate the IC50 value for the inhibition of tubulin polymerization.

Determination of Tubulin Binding Affinity (Fluorescence Quenching)

This method utilizes the intrinsic tryptophan fluorescence of tubulin to determine the binding affinity of this compound.

-

Sample Preparation: Incubate a fixed concentration of tubulin (e.g., 1 µM) with varying concentrations of this compound (e.g., 0-50 µM) at 37°C for 30 minutes.

-

Fluorescence Measurement: Excite the samples at 295 nm to specifically excite the tryptophan residues of tubulin and record the emission spectra (typically with a maximum at ~335 nm).

-

Data Correction: Correct the observed fluorescence values for the inner filter effect.

-

Data Analysis: Plot the change in fluorescence intensity as a function of the this compound concentration. The data can be fitted to a binding equation to determine the dissociation constant (Kd).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat HeLa cells with different concentrations of this compound (e.g., 0-10 µM) for 36 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic/necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.

-

Cell Treatment: Treat HeLa cells with varying concentrations of this compound (e.g., 0-10 µM) for 36 hours.

-

JC-1 Staining: Incubate the treated cells with JC-1 staining solution (typically 2 µM) for 15-30 minutes at 37°C.

-

Cell Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

Data Analysis: Determine the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential. A decrease in this ratio indicates a loss of ΔΨm.

Western Blot Analysis for AMPK and p-S6K

This technique is used to detect changes in the expression and phosphorylation status of specific proteins.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total AMPK, phosphorylated AMPK (Thr172), total S6K, and phosphorylated S6K overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence Staining of Microtubules

This microscopy-based technique allows for the visualization of the microtubule network within cells.

-

Cell Culture and Treatment: Grow HeLa cells on coverslips and treat with this compound (e.g., 0-5 µM) for 24 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Antibody Staining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Conclusion

This compound is a promising anti-cancer agent that functions through the potent disruption of microtubule dynamics. Its well-defined mechanism of action, involving direct tubulin binding, mitotic arrest, and induction of apoptosis, provides a solid foundation for its further preclinical and clinical development. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers aiming to build upon the current understanding of this compound and to explore the therapeutic potential of this class of compounds. Further investigation into the intricacies of the downstream signaling pathways, such as the AMPK/S6K cascade, will likely provide deeper insights into its full pharmacological profile and may reveal opportunities for combination therapies.

References

The Tubulin Binding Affinity and Mechanism of Action of NMK-TD-100: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tubulin binding affinity and mechanism of action of NMK-TD-100, a novel microtubule modulating agent. The information presented herein is compiled from peer-reviewed scientific literature and is intended to support further research and development in the field of oncology.

Core Findings: Quantitative Analysis of this compound and Tubulin Interaction

This compound has been identified as a potent inhibitor of tubulin polymerization, a critical process for cell division. Its interaction with tubulin has been characterized by several key quantitative parameters, summarized in the table below.

| Parameter | Value | Description |

| Dissociation Constant (Kd) | ~1 µM | Measures the binding affinity of this compound to tubulin. A lower value indicates a stronger binding affinity.[1][2][3][4] |

| Stoichiometry of Binding | 1:1 (molar ratio) | Indicates that one molecule of this compound binds to one molecule of tubulin.[1] |

| IC50 (Tubulin Polymerization) | 17.5 ± 0.35 µM | The concentration of this compound required to inhibit 50% of tubulin polymerization in a cell-free system. |

| IC50 (HeLa Cells) | 1.42 ± 0.11 µM (48h treatment) | The concentration of this compound required to inhibit the growth of 50% of HeLa cells after 48 hours of treatment. |

| Binding Rate Comparison | ~10 times faster than colchicine | This compound binds to tubulin at a significantly faster rate than colchicine, a well-known tubulin inhibitor. |

Mechanism of Action: From Tubulin Binding to Apoptosis

This compound exerts its anti-proliferative effects by disrupting microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. This disruption triggers a cascade of cellular events leading to programmed cell death (apoptosis).

The proposed signaling pathway for this compound's induction of apoptosis is as follows:

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro polymerization of tubulin.

Caption: Workflow for the tubulin polymerization assay.

Methodology:

-

Purified tubulin is mixed with a polymerization buffer containing GTP.

-

Varying concentrations of this compound are added to the tubulin solution.

-

The mixture is incubated at 37°C to induce polymerization.

-

The kinetics of polymerization are monitored by measuring the increase in light scattering at 350 nm over time using a spectrophotometer.

-

The IC50 value is determined by plotting the endpoint absorbance against the concentration of this compound.

Determination of Binding Affinity by Fluorescence Spectroscopy

The binding of this compound to tubulin can be studied using two fluorescence-based methods: the enhancement of this compound's intrinsic fluorescence upon binding and the quenching of tubulin's intrinsic tryptophan fluorescence.

1. This compound Fluorescence Enhancement

Methodology:

-

A fixed concentration of tubulin is incubated with varying concentrations of this compound.

-

The reaction mixtures are excited at 390 nm, and the emission spectra are recorded.

-

The enhancement of this compound fluorescence upon binding to tubulin is measured to determine the binding parameters.

2. Intrinsic Tryptophan Fluorescence Quenching

Caption: Workflow for tryptophan fluorescence quenching assay.

Methodology:

-

A solution of tubulin (e.g., 1 µM) is prepared.

-

The tubulin solution is titrated with increasing concentrations of this compound.

-

The intrinsic tryptophan fluorescence of tubulin is measured by exciting the sample at 295 nm and recording the emission at 335 nm.

-

The quenching of the tryptophan fluorescence is used to calculate the dissociation constant (Kd) of the this compound-tubulin interaction, often using a double reciprocal plot.

Immunofluorescence Microscopy for Microtubule Integrity

This technique visualizes the effect of this compound on the microtubule network within cells.

Methodology:

-

HeLa cells are cultured and treated with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

The cells are then fixed and permeabilized.

-

The microtubules are stained using a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

The cell nuclei are counterstained with a DNA-binding dye such as DAPI.

-

The cells are visualized using a fluorescence microscope to observe any changes in the interphase microtubule network and the mitotic spindle.

Competitive Binding Assay

To determine the binding site of this compound on tubulin, a competitive binding assay with colchicine is performed.

Methodology:

-

Tubulin (e.g., 2 µM) is pre-incubated with varying concentrations of colchicine for 1 hour at 37°C to allow for the formation of the tubulin-colchicine complex.

-

This compound (e.g., 5 µM) is then added to the reaction mixtures and incubated for an additional 30 minutes.

-

The fluorescence enhancement of this compound is measured by exciting at 390 nm and recording the emission.

-

A reduction in the fluorescence enhancement of this compound in the presence of colchicine indicates that this compound binds at or near the colchicine binding site.

Concluding Remarks

This compound is a promising anti-cancer agent that targets the tubulin-microtubule system. Its high affinity for tubulin, rapid binding kinetics, and ability to induce mitotic arrest and apoptosis make it a subject of significant interest for further preclinical and clinical investigation. The methodologies outlined in this guide provide a framework for the continued evaluation of this compound and other novel tubulin-binding agents.

References

- 1. This compound, a Novel Microtubule Modulating Agent, Blocks Mitosis and Induces Apoptosis in HeLa Cells by Binding to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel microtubule modulating agent, blocks mitosis and induces apoptosis in HeLa cells by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Novel Microtubule Modulating Agent, Blocks Mitosis and Induces Apoptosis in HeLa Cells by Binding to Tubulin | PLOS One [journals.plos.org]

Investigating the novelty of NMK-TD-100

An Investigation into the Novelty of NMK-TD-100: A Preliminary Analysis Based on Limited Publicly Available Data

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a preliminary analysis of the compound designated this compound based on fragmented information available in the public domain. A comprehensive in-depth technical guide or whitepaper on the core of this compound cannot be fully compiled as the primary research article detailing its synthesis, characterization, and complete mechanism of action could not be identified through extensive searches. The following information is primarily derived from a single, partially accessible source and should be interpreted with caution.

Introduction

The emergence of novel chemical entities with therapeutic potential is of significant interest to the scientific community. This report focuses on the preliminary investigation of a compound referred to as this compound. Based on the limited available data, this compound appears to be a cytotoxic agent with a mechanism of action linked to the disruption of cellular redox balance and mitochondrial function. Its novelty and full therapeutic potential remain to be elucidated through further public disclosure of primary research.

Quantitative Data Summary

The available information suggests that this compound exhibits cytotoxic effects on cancer cells. The following table summarizes the quantitative data extracted from a publicly available research snippet.

| Cell Line | Assay | Concentration Range | Duration | Observed Effect |

| HeLa | MTT Assay | 0-100 µM | 48 h | Dose-dependent decrease in cell viability. |

| HeLa | Colony Formation | 0-10 µM | 48 h (treatment) | Inhibition of colony formation. |

| PBMC | Cell Death Assay | Not specified | 48 h | Increased percentage of cell death. |

Experimental Protocols

Detailed methodologies for the cited experiments are not fully available. The following descriptions are based on standard laboratory procedures for the mentioned assays and the limited details provided in the search snippets.

MTT Assay for Cell Viability

-

Cell Seeding: HeLa cells were seeded in appropriate multi-well plates.

-

Treatment: Cells were treated with varying concentrations of this compound (ranging from 0 to 100 µM) for 48 hours. A control group (0 µM) was included.

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability was expressed as a percentage of the control.

Colony Formation Assay

-

Cell Seeding: A low density of HeLa cells (e.g., 1,000 cells per well) was seeded in six-well plates.

-

Treatment: The cells were treated with this compound at concentrations ranging from 0 to 10 µM for 48 hours.

-

Culture: The treatment medium was replaced with fresh medium, and the cells were cultured for an extended period (e.g., 10 days) to allow for colony formation.

-

Staining and Quantification: The colonies were fixed and stained with crystal violet. The number of colonies was quantified, or the stained cells were dissolved in a buffer for colorimetric reading at 550 nm.

Signaling Pathway and Mechanism of Action

The available information suggests that the cytotoxic effect of this compound is mediated by the induction of oxidative stress and mitochondrial dysfunction. A speculative signaling pathway based on this limited description is presented below.

Caption: Speculative signaling pathway of this compound-induced cytotoxicity.

Conclusion

The compound this compound shows evidence of cytotoxic activity against cancer cells, seemingly through the induction of redox imbalance and mitochondrial dysfunction. However, the lack of a publicly accessible, peer-reviewed research article prevents a thorough analysis of its novelty, chemical structure, and the specifics of its biological activity. The data and diagrams presented in this report are based on limited, secondary information and should be considered preliminary. A complete and accurate technical guide requires the full disclosure of the primary research associated with this compound.

An In-depth Technical Guide on the Potential Therapeutic Targets of NMK-TD-100

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and potential therapeutic targets of NMK-TD-100. The information presented is based on available preclinical research and aims to elucidate the compound's cytotoxic effects and its interactions with key cellular signaling pathways.

Molecular Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism that involves the induction of cellular stress, disruption of metabolic processes, and activation of apoptotic pathways. The core molecular events are detailed below.

Key Signaling Pathways and Cellular Processes Affected by this compound

The cytotoxic activity of this compound is mediated by its influence on several critical signaling pathways and cellular functions.

This compound treatment leads to a significant disturbance in the cellular redox balance, characterized by an increased production of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS). This surge in reactive species overwhelms the cell's antioxidant defense mechanisms, including the glutathione system, leading to widespread cellular damage.

A key aspect of this compound's mechanism is the impairment of mitochondrial functions and the subsequent depletion of intracellular ATP. This energy crisis activates the AMP-activated protein kinase (AMPK) signaling pathway. Activated AMPK, in turn, downregulates the phosphorylated ribosomal S6 kinase (p-S6K), a key regulator of protein synthesis and cell growth, ultimately contributing to the induction of apoptosis.

This compound induces DNA damage, which triggers a cellular response mediated by the p53 and p21 proteins. This signaling cascade leads to an upregulation of telomeric binding factors TRF1 and TRF2. The activation of this pathway results in an irreversible G2/M cell cycle arrest, preventing the damaged cells from proliferating and ultimately leading to their elimination through apoptosis.[1]

Research suggests a mechanism involving the inhibition of Lactate Dehydrogenase A (LDHA), a critical enzyme in glycolysis. By inhibiting LDHA, this compound disrupts the conversion of pyruvate to lactate, leading to altered levels of pyruvate, lactate, NAD+, and ATP. This metabolic disruption contributes to the overall cytotoxic effect and induction of apoptosis.

Quantitative Data Summary

Currently, specific quantitative data such as IC50 or Ki values for this compound are not publicly available in the reviewed literature. Further studies are required to quantify the potency and efficacy of this compound against various cancer cell lines and to determine its therapeutic index.

Experimental Protocols

The following are generalized protocols for key experiments that would be relevant for characterizing the activity of this compound, based on the described mechanisms.

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Method:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

-

After the incubation period, add MTT or WST-1 reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

-

Objective: To quantify the induction of oxidative and nitrosative stress by this compound.

-

Method:

-

Treat cells with this compound for the desired time points.

-

Incubate the cells with a fluorescent probe such as DCFDA for ROS or DAF-FM for RNS.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

-

-

Objective: To assess the effect of this compound on mitochondrial function.

-

Method:

-

Treat cells with this compound.

-

Stain the cells with a potentiometric dye such as JC-1 or TMRM.

-

Analyze the cells by flow cytometry or fluorescence microscopy to detect changes in fluorescence, indicating mitochondrial depolarization.

-

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Method:

-

Treat cells with this compound for 24-48 hours.

-

Harvest the cells, fix them in cold 70% ethanol, and store at -20°C.

-

Wash the cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

-

Objective: To investigate the modulation of key signaling proteins by this compound.

-

Method:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate it with primary antibodies against target proteins (e.g., p53, p21, cleaved caspase-3, AMPK, p-S6K).

-

Incubate the membrane with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion and Future Directions

This compound is a promising cytotoxic agent with a complex mechanism of action that involves the induction of oxidative stress, mitochondrial dysfunction, metabolic disruption, and cell cycle arrest, ultimately leading to apoptosis. The key therapeutic targets appear to be central nodes in cellular stress response and metabolic pathways, including LDHA, and the AMPK and p53 signaling cascades.

Future research should focus on:

-

Quantifying the potency and selectivity of this compound in a broader range of cancer models.

-

In vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Identifying potential biomarkers to predict sensitivity to this compound treatment.

This guide provides a foundational understanding of this compound's therapeutic potential and a framework for further investigation into its clinical applicability.

References

The Anti-Proliferative Potential of NMK-TD-100: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMK-TD-100 is a novel synthetic 5-(3-indolyl)-2-substituted-1,3,4-thiadiazole that has demonstrated significant anti-proliferative activity against human cervical carcinoma cells. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, its quantifiable effects on cell proliferation and viability, and the underlying cellular and molecular pathways it modulates. The information presented herein is primarily based on studies conducted on the HeLa cell line and is intended to serve as a foundational resource for researchers in oncology and drug development.

Core Mechanism of Action: Microtubule Destabilization

This compound exerts its anti-proliferative effects by directly targeting the microtubule cytoskeleton, a critical component for cell division, structure, and intracellular transport.

-

Binding to Tubulin: this compound binds directly to β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules.[1] Molecular modeling and fluorescence spectroscopy studies have shown that it binds near the colchicine-binding site.[1]

-

Inhibition of Polymerization: By binding to tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics is the primary trigger for the subsequent cellular effects.

-

Microtubule Depolymerization: In addition to inhibiting new microtubule formation, immunofluorescence studies have revealed that this compound treatment leads to a significant, concentration-dependent depolymerization of the existing interphase microtubule network and the mitotic spindle microtubules in HeLa cells.[1]

Quantitative Analysis of Anti-Proliferative Effects

The efficacy of this compound has been quantified through various in vitro assays, primarily using the HeLa human cervical cancer cell line.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line/System | Value | Citation |

| Cell Proliferation IC50 | HeLa | 1.42 ± 0.11 µM (48h) | [1] |

| Tubulin Polymerization IC50 | Purified Tubulin | 17.5 ± 0.35 µM | |

| Tubulin Binding Dissociation Constant (Kd) | This compound to Tubulin | ~1 µM | |

| Tubulin Binding Stoichiometry | This compound to Tubulin | 1:1 | |

| Cytotoxicity IC50 | Human PBMCs | 50 ± 2.66 µM (48h) |

Note: The higher IC50 value in normal peripheral blood mononuclear cells (PBMCs) compared to HeLa cancer cells suggests a degree of selectivity for cancer cells.

Cellular Effects of this compound

The disruption of microtubule function by this compound initiates a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase

By disrupting the mitotic spindle, this compound prevents proper chromosome segregation, leading to an arrest in the G2/M phase of the cell cycle. Flow cytometry analysis has shown that treatment of HeLa cells with 10 µM of this compound for 24 hours results in approximately 49.91 ± 5.67% of cells accumulating in the G2/M phase, compared to 18.32 ± 2.23% in untreated control cells.

Induction of Apoptosis via the Mitochondrial Pathway

Prolonged mitotic arrest induced by this compound triggers programmed cell death (apoptosis) through the intrinsic, or mitochondrial, pathway.

-

Mitochondrial Membrane Potential Collapse: A key event in this pathway is the decline in mitochondrial membrane potential (ΔΨm), which has been observed in HeLa cells following treatment with this compound.

-

Regulation of Apoptotic Proteins: Western blot analysis has revealed that this compound treatment modulates the expression of key apoptosis-regulating proteins:

-

Upregulation of p53 and Bax: The tumor suppressor p53 and the pro-apoptotic protein Bax are upregulated.

-

Downregulation of Bcl-2: The anti-apoptotic protein Bcl-2 is downregulated.

-

Activation of Caspase-3: The executioner caspase, procaspase-3, is cleaved into its active form, confirming the activation of the final steps of the apoptotic cascade.

-

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Mechanism of Action

Caption: Mechanism of this compound leading to apoptosis.

Diagram 2: Apoptotic Signaling Cascade

Caption: Key protein modulation in this compound induced apoptosis.

Diagram 3: General Experimental Workflow

Caption: Workflow for evaluating this compound's cellular effects.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the effects of this compound. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Cell Proliferation (MTT Assay)

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

-

Cell Culture and Treatment: Plate HeLa cells and treat with this compound (e.g., 10 µM) and a vehicle control for 24 hours.

-

Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~617 nm.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Immunofluorescence for Microtubule Visualization

-

Cell Culture: Grow HeLa cells on sterile glass coverslips in a multi-well plate.

-

Treatment: Treat cells with various concentrations of this compound for a specified duration.

-

Fixation: Gently wash with pre-warmed PBS and fix the cells. A common method is to use ice-cold methanol at -20°C for 5-10 minutes, which preserves microtubule structures well.

-

Permeabilization & Blocking: If using a paraformaldehyde-based fixative, permeabilize the cells with 0.1% Triton X-100 in PBS. Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.

-

Mounting and Imaging: Wash cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining. Visualize using a fluorescence or confocal microscope.

Limitations and Future Directions

The current body of knowledge on this compound is promising but is predominantly based on in vitro studies using the HeLa cell line. To fully assess its therapeutic potential, further research is required in the following areas:

-

Broad-Spectrum Activity: Evaluating the efficacy of this compound across a diverse panel of cancer cell lines is essential to determine its spectrum of activity.

-

In Vivo Studies: Preclinical in vivo studies using animal models are a critical next step to evaluate the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.

-

Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound will be crucial for its long-term development as a chemotherapeutic agent.

Conclusion

This compound is a potent microtubule-destabilizing agent that effectively inhibits cell proliferation in human cervical carcinoma cells by inducing G2/M arrest and triggering the mitochondrial pathway of apoptosis. Its defined mechanism of action and quantifiable efficacy in vitro make it a compelling candidate for further preclinical and clinical development. The detailed protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to build upon as they further explore the therapeutic potential of this promising compound.

References

Methodological & Application

Application Notes and Protocols for NMK-TD-100 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMK-TD-100 is a novel synthetic 5-(3-indolyl)-2-substituted-1,3,4-thiadiazole that has demonstrated potent in vitro cytotoxic activity against various cancer cell lines. As a microtubule modulating agent, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. These characteristics make it a compound of significant interest for cancer research and drug development.

These application notes provide a comprehensive overview of the use of this compound in a cell culture setting, including its mechanism of action, quantitative data on its cytotoxic effects, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its anti-proliferative effects primarily by targeting tubulin, a key component of microtubules. By binding to tubulin, this compound inhibits its polymerization into microtubules. This disruption of the microtubule network leads to a cascade of cellular events, including:

-

Mitotic Arrest: The failure to form a proper mitotic spindle prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and activation of caspases.

-

Disturbance of Redox Balance: Treatment with this compound has been associated with disturbances in the cellular redox balance, contributing to its cytotoxic effects.

-

Modulation of AMPK/S6K Signaling Pathway: this compound is suggested to influence the AMP-activated protein kinase (AMPK) and ribosomal protein S6 kinase (S6K) signaling pathway, which is a key regulator of cellular energy homeostasis and protein synthesis.

Data Presentation

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized below.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| HeLa | Cervical Cancer | 48 | 1.42 ± 0.11[1] |

| SMMC-7721 | Hepatocellular Carcinoma | Not Specified | Data Not Available |

| MDA-MB-231 | Breast Cancer | Not Specified | Data Not Available |

| CT-26 | Colorectal Carcinoma | Not Specified | Data Not Available |

Note: While studies have screened 5-(3-indolyl)-1,3,4-thiadiazole derivatives against SMMC-7721, MDA-MB-231, and CT-26 cell lines, the specific IC50 value for this compound in these lines is not publicly available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound in cell culture are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

HeLa cells (or other cell line of interest)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with various concentrations of this compound for the desired time (e.g., 24-48 hours).

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS and centrifuge at a low speed.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

-

Cells treated with this compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time (e.g., 24 hours).

-

Harvest the cells and wash them with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

Add PI to the cell suspension and incubate for 15 minutes in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.

Western Blot Analysis of Phosphorylated AMPK and S6K

This protocol allows for the detection of changes in the phosphorylation status of AMPK and its downstream target S6K, providing insights into the signaling pathways affected by this compound.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-p70 S6 Kinase (Thr389), anti-p70 S6 Kinase)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for this compound.

References

Application Notes and Protocols: NMK-TD-100 for HeLa Cell Experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of NMK-TD-100, a novel microtubule modulating agent, in experiments involving HeLa human cervical carcinoma cells. The information is based on published research and is intended to guide researchers in designing and executing relevant in vitro studies.

Introduction

This compound is a synthetic 5-(3-indolyl)-2-substituted-1,3,4-thiadiazole that has been identified as a potent anti-mitotic agent.[1][2][3] It exerts its anti-proliferative activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] These characteristics make it a compound of interest for cancer research and drug development.

Mechanism of Action in HeLa Cells

This compound functions as a microtubule destabilizing agent. Its primary mechanism involves binding to tubulin, the fundamental protein subunit of microtubules. This binding occurs near the colchicine binding site with a dissociation constant of approximately 1 µM and a 1:1 molar ratio. The binding of this compound to tubulin is reportedly about 10 times faster than that of colchicine.

This interaction inhibits the polymerization of tubulin into microtubules and leads to the depolymerization of existing microtubules. The disruption of the microtubule network has significant downstream consequences for rapidly dividing cells like HeLa, including:

-

Mitotic Arrest: It causes a block in the G2/M phase of the cell cycle.

-

Apoptosis Induction: The sustained mitotic arrest ultimately triggers programmed cell death (apoptosis), which is associated with a decline in mitochondrial membrane potential.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in HeLa cells.

Table 1: Cytotoxicity of this compound in HeLa Cells

| Parameter | Value | Treatment Duration | Assay |

| IC50 | 1.42 ± 0.11 µM | 48 hours | MTT Assay |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Tubulin Polymerization Inhibition

| Parameter | Value |

| IC50 | 17.5 ± 0.35 µM |

This value represents the concentration of this compound required to inhibit the polymerization of purified tubulin by 50%.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on HeLa cells.

HeLa Cell Culture

-

Cell Line: HeLa (human cervical carcinoma) cells.

-

Culture Medium: Minimum Essential Medium Eagle (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/ml Penicillin, and 100 µg/ml Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage the cells when they reach 80-90% confluency.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of this compound on HeLa cells.

-

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 6x10^4 cells/ml in 100 µl of culture medium per well.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

After incubation, remove the culture medium.

-

Add 200 µl of fresh medium containing various concentrations of this compound (e.g., 0-100 µM) to the wells. A vehicle control (e.g., DMSO) should be included.

-

Incubate the plate for 48 hours.

-

Add 20 µl of MTT solution (5 mg/ml in phosphate-buffered saline) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the supernatant and add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value can be calculated from the dose-response curve.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of HeLa cells.

-

Procedure:

-

Seed HeLa cells in 6-well plates at a low density (e.g., 1000 cells per well).

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for 48 hours.

-

Replace the drug-containing medium with fresh, drug-free medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Fix the colonies with a suitable fixative (e.g., methanol).

-

Stain the colonies with 0.5% crystal violet solution.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Immunofluorescence for Microtubule Integrity

This protocol is used to visualize the effect of this compound on the microtubule network in HeLa cells.

-

Procedure:

-

Grow HeLa cells on glass coverslips in a culture dish.

-

Treat the cells with different concentrations of this compound for a specified time.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate with a primary antibody against α-tubulin for 1-2 hours at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope.

-

Visualizations

Signaling Pathway of this compound in HeLa Cells

Caption: Mechanism of this compound action in HeLa cells.

Experimental Workflow for Assessing this compound Efficacy

Caption: General workflow for in vitro evaluation of this compound.

References

- 1. This compound, a Novel Microtubule Modulating Agent, Blocks Mitosis and Induces Apoptosis in HeLa Cells by Binding to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel microtubule modulating agent, blocks mitosis and induces apoptosis in HeLa cells by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for NMK-TD-100 in Cancer Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMK-TD-100 is a novel synthetic small molecule identified as a potent anti-proliferative agent in cancer cells. It belongs to the 5-(3-indolyl)-2-substituted-1,3,4-thiadiazole class of compounds.[1] These application notes provide a comprehensive overview of this compound's mechanism of action, its application in relevant cancer research models, and detailed protocols for its use in vitro. The information is intended to guide researchers in utilizing this compound as a potential chemotherapeutic agent in preclinical studies.

Mechanism of Action

This compound exerts its anti-cancer effects by acting as a microtubule-destabilizing agent.[1][2][3] It binds to β-tubulin near the colchicine-binding site, thereby inhibiting the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics leads to several downstream cellular events:

-

Mitotic Arrest: The failure to form a functional mitotic spindle results in the arrest of cancer cells in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by a decrease in mitochondrial membrane potential, an increase in the pro-apoptotic p53 protein, an elevated Bax/Bcl-2 ratio, and the activation of caspase-3.

A key characteristic of this compound is its selective cytotoxicity towards cancer cells, with significantly lower toxicity observed in normal human peripheral blood mononuclear cells (PBMCs).

Data Presentation

The following tables summarize the available quantitative data for this compound based on in vitro studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Treatment Duration | Citation |

| IC50 (Cell Viability) | HeLa (Human Cervical Carcinoma) | 1.42 ± 0.11 µM | 48 hours | |

| IC50 (Cell Viability) | PBMC (Human Peripheral Blood Mononuclear Cells) | 50 ± 2.66 µM | 48 hours | |

| IC50 (Tubulin Polymerization Inhibition) | Purified Goat Brain Tubulin | 17.5 ± 0.35 µM | Not Applicable |

Table 2: Tubulin Binding Affinity of this compound

| Parameter | Value | Method | Citation |

| Dissociation Constant (Kd) | ~1 µM | Fluorescence Spectroscopy | |

| Stoichiometry (this compound:Tubulin) | 1:1 | Fluorescence Spectroscopy |

Note: Currently, published data on the efficacy of this compound is primarily focused on the HeLa cell line. Further studies are required to determine its activity across a broader range of cancer cell lines. No in vivo efficacy data has been publicly reported to date.

Mandatory Visualizations

Caption: Mechanism of action of this compound leading to apoptosis.

Caption: Experimental workflow for in vitro characterization.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After incubation, carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Culture and treat cells with this compound (e.g., at IC50 and 2x IC50 concentrations) for a specified time (e.g., 24 hours).

-

Harvest the cells (including floating cells) and wash them twice with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells to remove the ethanol and wash twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptotic Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound as desired.

-

Lyse the cells in a suitable lysis buffer and determine the protein concentration.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize the protein levels.

Immunofluorescence Staining of Microtubules

This protocol is for visualizing the effect of this compound on the microtubule network.

Materials:

-

Cells grown on coverslips in a multi-well plate

-

This compound

-

Pre-warmed PBS

-

Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)

-